3-Cyclohexylamino-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
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Overview
Description
3-Cyclohexylamino-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylamino-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multi-step organic reactions. The starting materials may include cyclohexylamine, 2,4-dichlorophenyl derivatives, and imidazole. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including as anti-inflammatory agents, enzyme inhibitors, and more.
Industry
Industrially, these compounds may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexylamino-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring is known to bind to metal ions and active sites of enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-ethanol
- 3-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-propanol
- Cyclohexylamine derivatives
Uniqueness
The uniqueness of 3-Cyclohexylamino-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
83338-38-9 |
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Molecular Formula |
C20H25Cl2N3O5 |
Molecular Weight |
458.3 g/mol |
IUPAC Name |
1-(cyclohexylamino)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H23Cl2N3O.C2H2O4/c19-14-6-7-16(17(20)10-14)18(24,12-23-9-8-21-13-23)11-22-15-4-2-1-3-5-15;3-1(4)2(5)6/h6-10,13,15,22,24H,1-5,11-12H2;(H,3,4)(H,5,6) |
InChI Key |
JCMJKSLSKAEEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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